4-Fluoro-2-methoxy-5-nitroaniline
Overview
Description
4-Fluoro-2-Methoxy-5-nitroaniline is a solid compound with a molecular formula of C7H7FN2O3 and a molecular weight of 186.14 g/mol . Its structure consists of a benzene ring with a fluorine atom attached at the fourth position, a methoxy group at the second position, and a nitro group at the fifth position . It is sparingly soluble in water but dissolves well in organic solvents like ethanol and acetone .
Synthesis Analysis
The synthesis of 4-Fluoro-2-Methoxy-5-nitroaniline involves dissolving 4-FLUORO-2-METHOXYANILINE in dichloromethane, adding concentrated sulfuric acid dropwise under ice-cooling, and then adding concentrated nitric acid dropwise . After stirring for 3 hours under ice-cooling, saturated aqueous sodium bicarbonate is added until pH 8 is reached .Molecular Structure Analysis
The molecular structure of 4-Fluoro-2-Methoxy-5-nitroaniline includes a benzene ring with a fluorine atom at the fourth position, a methoxy group at the second position, and a nitro group at the fifth position .Chemical Reactions Analysis
In terms of its chemical reactivity, 4-Fluoro-2-Methoxy-5-nitroaniline exhibits aromatic behavior due to the presence of the benzene ring. It can undergo various types of reactions, including substitution and reduction reactions .Physical And Chemical Properties Analysis
4-Fluoro-2-Methoxy-5-nitroaniline is a solid compound with a molecular weight of 186.14 g/mol . It is sparingly soluble in water but dissolves well in organic solvents . The compound has a density of 1.4±0.1 g/cm3, a boiling point of 354.8±37.0 °C at 760 mmHg, and a flash point of 168.4±26.5 °C .Scientific Research Applications
Synthesis of Antimalarial Compounds : 4-Fluoro-2-methoxy-5-nitroaniline is used in the synthesis of antimalarial drugs, such as 5-fluoroprimaquine. One approach to synthesizing this compound involves a modified Skraup reaction with 4-Fluoro-2-methoxy-5-nitroaniline (O’Neill, Park, & Storr, 1998).
Formation of Metal Complexes : It's used in the preparation of metal complexes with elements like copper(II), nickel(II), and cobalt(II). These complexes have been studied for their spectroscopic properties and structures (Devoto, Massacesi, Pinna, & Ponticelli, 1982).
Photoreactions in Organic Synthesis : In organic synthesis, it's involved in photoreactions, such as the substitution of 2-fluoro-4-nitroanisole with n-hexylamine. This process results in the production of fluoride and methoxy substitution products (Pleixats & Marquet, 1990).
Use as a Dye Intermediate : 4-Fluoro-2-methoxy-5-nitroaniline serves as a novel dye intermediate, particularly in the U.S., and its applications could extend to pharmaceuticals and insecticides (Bil, 2007).
Synthesis of Heterocyclic Systems : It is utilized in the synthesis of heterocyclic systems containing bridgehead nitrogen atoms. This involves a series of reactions starting from 4-fluoroaniline, which is then acetylated, nitrated, and hydrolyzed to produce 4-fluoro-2-nitroaniline (Pujari, Sharma, Dahiya, Kumar, Murakami, & Tani, 1990).
In Pyridine Nucleosides Synthesis : It plays a role in the synthesis of pyridine nucleosides related to 5-fluorocytosine, a significant compound in medicinal chemistry (Nesnow & Heidelberger, 1975).
In Crystallography Studies : The compound is studied in crystallography to understand its structural properties, as in the case of 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde (Clegg, Elsegood, Stanforth, Hedley, Stanley, Raper, & Creighton, 1999).
In Sulfonation Reactions : Its derivatives are synthesized through sulfonation reactions, which are key in various chemical processes (Courtin, 1982).
Safety And Hazards
The safety information for 4-Fluoro-2-Methoxy-5-nitroaniline includes the following hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn .
Future Directions
4-Fluoro-2-Methoxy-5-nitroaniline plays a crucial role in the synthesis of Mereletinib, a potent inhibitor of mutant BRAFV600E kinase that is being developed for the treatment of various cancers . In the process of preparing Mereletinib, 4-Fluoro-2-Methoxy-5-nitroaniline serves as a key intermediate compound .
properties
IUPAC Name |
4-fluoro-2-methoxy-5-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSIGSQCZXQTIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90726363 | |
Record name | 4-Fluoro-2-methoxy-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-methoxy-5-nitroaniline | |
CAS RN |
1075705-01-9 | |
Record name | 4-Fluoro-2-methoxy-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90726363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-2-methoxy-5-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Citations
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